Chlorhydrate de moricizine

Vue d'ensemble

Description

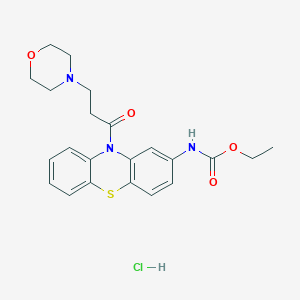

Le chlorhydrate de moricizine est un dérivé de la phénothiazine utilisé principalement comme agent antiarythmique pour traiter les arythmies ventriculaires mettant la vie en danger . Il a été commercialisé sous le nom commercial Ethmozine . Bien qu'il ait été retiré du marché en 2007 pour des raisons commerciales, il reste un composé d'intérêt en recherche scientifique .

Applications De Recherche Scientifique

Moricizine Hydrochloride has been extensively studied for its applications in:

Medicine: Primarily used to treat ventricular arrhythmias by stabilizing cardiac cell membranes.

Biology: Research on its effects on sodium channels and cardiac tissues.

Chemistry: Studies on its synthesis and chemical properties.

Industry: Although withdrawn, its synthesis and production methods are of industrial interest.

Mécanisme D'action

Target of Action

Moricizine hydrochloride primarily targets the sodium channels in the heart muscle . These channels play a crucial role in the propagation of electrical signals that regulate the heart’s rhythm.

Mode of Action

Moricizine hydrochloride works by inhibiting the rapid inward sodium current across myocardial cell membranes . This action decreases excitability, conduction velocity, and automaticity as a result of slowed atrioventricular (AV) nodal and His-Purkinje conduction .

Biochemical Pathways

The inhibition of sodium channels by Moricizine hydrochloride affects the action potential duration (APD) in Purkinje fibers . It also decreases the effective refractory period (ERP) but to a lesser extent than the APD, so the ERP/APD ratio is increased . This modulation of the cardiac action potential helps to restore normal heart rhythm.

Pharmacokinetics

Moricizine hydrochloride undergoes an extensive first-pass metabolism in the liver . It has a large apparent volume of distribution, probably related to peripheral tissue binding . Plasma protein binding is about 95%, and biotransformation of Moricizine is almost complete, with less than 10% excreted unchanged in the urine . Significant antiarrhythmic activity generally occurs 16 to 20 hours after therapy is initiated .

Result of Action

Moricizine hydrochloride is used to treat irregular heartbeats (arrhythmias) and to maintain a normal heart rate . It suppresses frequent ventricular premature depolarizations and nonsustained ventricular tachycardia in 60% to 70% of patients, and it suppresses induced ventricular tachycardia in 15% to 25% of patients .

Action Environment

The action of Moricizine hydrochloride can be influenced by various environmental factors. For instance, its absorption and metabolism can be affected by the patient’s liver function, as it undergoes extensive first-pass metabolism in the liver Additionally, its efficacy can be influenced by the patient’s heart condition and the presence of other medications

Analyse Biochimique

Biochemical Properties

Moricizine Hydrochloride closely resembles group IA antiarrhythmic agents in the intensity of its effect on the sodium channel . It has potent local anesthetic activity and membrane stabilizing effect .

Cellular Effects

Moricizine Hydrochloride acts on the heart muscle to improve the heart’s rhythm . It decreases excitability, conduction velocity, and automaticity as a result of slowed atrioventricular (AV) nodal and His-Purkinje conduction .

Molecular Mechanism

Moricizine Hydrochloride works by inhibiting the rapid inward sodium current across myocardial cell membranes . It decreases the action potential duration (APD) in Purkinje fibers .

Temporal Effects in Laboratory Settings

Moricizine Hydrochloride suppresses frequent ventricular premature depolarizations and nonsustained ventricular tachycardia in 60% to 70% of patients . It suppresses induced ventricular tachycardia in 15% to 25% of patients .

Dosage Effects in Animal Models

The suggested dosage of Moricizine Hydrochloride is 600 to 900 mg per day in three divided doses

Metabolic Pathways

Moricizine Hydrochloride is involved in the metabolic pathways related to the regulation of heart rhythm

Transport and Distribution

Moricizine Hydrochloride is well absorbed, and absorption is complete within 2 to 3 hours

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du chlorhydrate de moricizine implique plusieurs étapes :

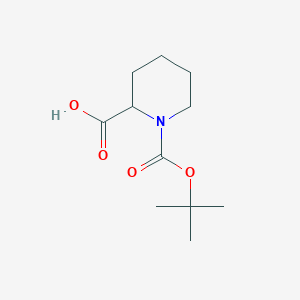

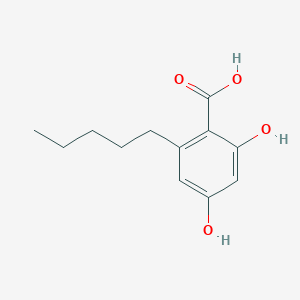

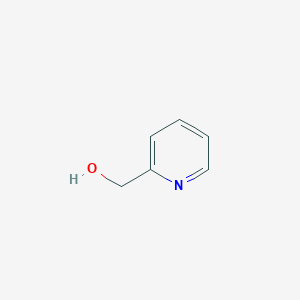

Formation de carbamate : La réaction entre la N-phényl-1,3-benzènediamine et le chloroformate d'éthyle forme le carbamate.

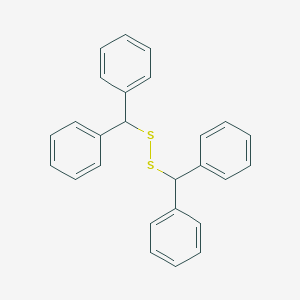

Formation du dérivé de la phénothiazine : Le traitement avec du soufre et de l'iode forme le dérivé de la phénothiazine.

Formation d'amide : Le dérivé de la phénothiazine subit une formation d'amide avec le chlorure de 3-chloropropionyle.

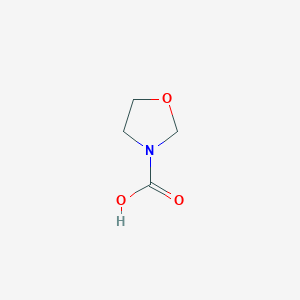

Alkylation : La dernière étape implique l'alkylation de la morpholine par substitution nucléophile au chlore de la chaîne latérale.

Méthodes de production industrielle

La production industrielle du this compound implique généralement la conversion de la base libre de la moricizine en son sel de chlorhydrate à l'aide d'acide chlorhydrique dans des solvants organiques anhydres tels que le toluène ou l'éther diéthylique .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de moricizine subit plusieurs types de réactions chimiques :

Oxydation : Il peut être oxydé dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les réactions de substitution nucléophile sont courantes dans sa synthèse.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium sont utilisés.

Substitution : Des réactifs tels que le soufre, l'iode et le chlorure de 3-chloropropionyle sont impliqués.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires conduisant au composé final de this compound .

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications dans :

Biologie : Recherche sur ses effets sur les canaux sodiques et les tissus cardiaques.

Chimie : Études sur sa synthèse et ses propriétés chimiques.

Industrie : Bien qu'il ait été retiré, ses méthodes de synthèse et de production présentent un intérêt industriel.

Mécanisme d'action

Le this compound agit en inhibant le courant sodique rapide entrant à travers les membranes des cellules myocardiques . Cette inhibition stabilise les membranes cellulaires cardiaques, diminue l'excitabilité, la vitesse de conduction et l'automatisme, et contribue finalement à maintenir un rythme cardiaque normal . Il a une activité anesthésique locale puissante et des effets stabilisateurs membranaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Encainide : Un autre agent antiarythmique utilisé pour des indications similaires.

Flécaïnide : Connu pour son efficacité dans le traitement des arythmies ventriculaires.

Disopyramide : Utilisé pour ses propriétés antiarythmiques.

Quinidine : Un autre composé utilisé pour traiter les arythmies.

Unicité

Le chlorhydrate de moricizine est unique en sa capacité à raccourcir la durée du potentiel d'action dans le tissu ventriculaire, ce qui le différencie des autres agents antiarythmiques de classe I . Sa structure moléculaire spécifique et son mécanisme d'action offrent des avantages thérapeutiques et des profils d'effets secondaires distincts .

Propriétés

IUPAC Name |

ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQAKFHSULJNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047786 | |

| Record name | Moricizine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29560-58-5 | |

| Record name | Ethmozine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29560-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moricizine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029560585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-[10-[3-(4-morpholinyl)-1-oxopropyl]-10H-phenothiazin-2-yl]-, ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Moricizine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORICIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71OK3Z1ESP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

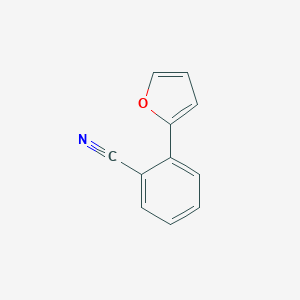

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

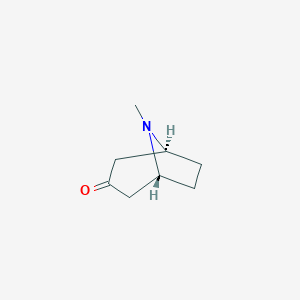

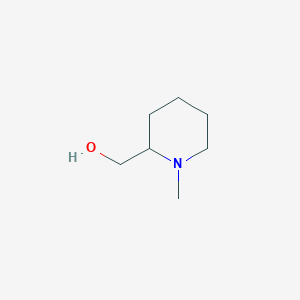

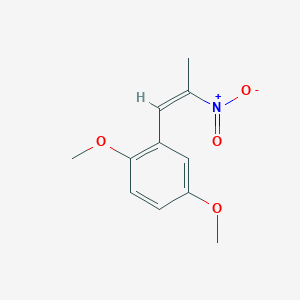

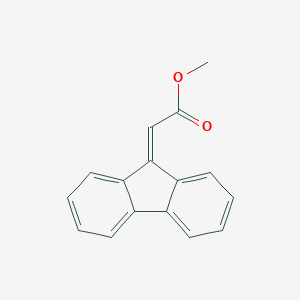

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.